Dual ACAT1/2 Inhibition: Pactimibe Demonstrates 4.9-Fold Greater ACAT1 and 3.1-Fold Greater ACAT2 Potency Than Avasimibe
In direct cell-free enzymatic assays, pactimibe inhibited both ACAT1 and ACAT2 with IC50 values of 4.9 μM and 3.0 μM, respectively [1]. In contrast, avasimibe (CI-1011), the most clinically studied comparator ACAT inhibitor, exhibited IC50 values of 24 μM for ACAT1 and 9.2 μM for ACAT2 in comparable cell-free systems . This represents a 4.9-fold potency advantage for pactimibe at ACAT1 and a 3.1-fold advantage at ACAT2. Furthermore, pactimibe acts as a noncompetitive inhibitor of oleoyl-CoA (Ki = 5.6 μM), whereas avasimibe's kinetic mechanism differs, adding a mechanistic dimension to the differentiation [1].
| Evidence Dimension | ACAT1 and ACAT2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | ACAT1 IC50 = 4.9 μM; ACAT2 IC50 = 3.0 μM (pactimibe sulfate, cell-free assay) |
| Comparator Or Baseline | Avasimibe (CI-1011): ACAT1 IC50 = 24 μM; ACAT2 IC50 = 9.2 μM (cell-free assay) |
| Quantified Difference | 4.9-fold more potent at ACAT1; 3.1-fold more potent at ACAT2 |
| Conditions | Cell-free enzymatic assays using recombinant or native ACAT1/2 enzymes; pactimibe data from Kitayama et al. 2006; avasimibe data from MedChemExpress and Bertin Bioreagent product specifications |
Why This Matters
A researcher requiring dual ACAT1/2 inhibition must use pactimibe rather than avasimibe to achieve meaningful engagement of both isozymes at achievable concentrations, as avasimibe's weaker ACAT1 potency (24 μM) may preclude effective ACAT1 target coverage in cellular or in vivo models.
- [1] Kitayama K, Tanimoto T, Koga T, Terasaka N, Fujioka T, Inaba T. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe. Eur J Pharmacol. 2006 Jul 1;540(1-3):121-30. doi: 10.1016/j.ejphar.2006.04.022. PMID: 16730694. View Source
